molecular formula C7H14O B13091487 2H-Pyran, 2-ethyltetrahydro-, (S)- CAS No. 87561-47-5

2H-Pyran, 2-ethyltetrahydro-, (S)-

Cat. No.: B13091487
CAS No.: 87561-47-5
M. Wt: 114.19 g/mol
InChI Key: IHTNRDIBNXBSIF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Ethyltetrahydro-2H-pyran is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with an ethyl group attached to the second carbon atom. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethyltetrahydro-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-1,5-hexanediol. This reaction is carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tetrahydropyran ring.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Ethyltetrahydro-2H-pyran may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Ethyltetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted tetrahydropyrans.

Scientific Research Applications

(S)-2-Ethyltetrahydro-2H-pyran has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific stereochemistry plays a crucial role.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor and taste.

Mechanism of Action

The mechanism of action of (S)-2-Ethyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the growth of certain microorganisms by interfering with their metabolic pathways.

Comparison with Similar Compounds

    Tetrahydropyran: The parent compound without the ethyl group.

    2-Methyltetrahydro-2H-pyran: A similar compound with a methyl group instead of an ethyl group.

    2-Propyl-2H-tetrahydropyran: A compound with a propyl group at the same position.

Uniqueness: (S)-2-Ethyltetrahydro-2H-pyran is unique due to its specific stereochemistry and the presence of the ethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The (S)-configuration can result in different interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

87561-47-5

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(2S)-2-ethyloxane

InChI

InChI=1S/C7H14O/c1-2-7-5-3-4-6-8-7/h7H,2-6H2,1H3/t7-/m0/s1

InChI Key

IHTNRDIBNXBSIF-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H]1CCCCO1

Canonical SMILES

CCC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.